A Technical Guide to 6-Bromoquinolin-5-amine: Properties, Synthesis, and Applications
A Technical Guide to 6-Bromoquinolin-5-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromoquinolin-5-amine is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline and its derivatives are significant scaffolds in medicinal chemistry and materials science due to their presence in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The specific substitution pattern of 6-Bromoquinolin-5-amine, featuring a bromine atom and an amino group on the quinoline core, makes it a versatile building block for the synthesis of more complex molecules. The bromine atom provides a reactive handle for cross-coupling reactions, while the amino group can be readily functionalized. This guide provides an in-depth overview of its chemical properties, structure, detailed experimental protocols for its synthesis and analysis, and its potential applications in research and drug development.
Chemical Structure and Properties
6-Bromoquinolin-5-amine consists of a quinoline bicyclic heteroaromatic ring system, which is a fusion of a benzene ring and a pyridine ring. A bromine (Br) atom is substituted at the C6 position, and an amino (-NH2) group is at the C5 position.
Caption: Molecular structure of 6-Bromoquinolin-5-amine.
Physicochemical Properties
The key chemical and physical properties of 6-Bromoquinolin-5-amine are summarized below. Data for closely related isomers are included for comparison where direct data is unavailable.
| Property | Value | Reference |
| IUPAC Name | 6-bromoquinolin-5-amine | |
| Synonyms | 5-Amino-6-bromoquinoline | [1] |
| CAS Number | 50358-39-9 | [1] |
| Molecular Formula | C₉H₇BrN₂ | [1][2][3] |
| Molecular Weight | 223.07 g/mol | [2][3][4] |
| Appearance | Yellow solid (for isomer 6-bromo-8-aminoquinoline) | [4] |
| Melting Point | 142-145 °C (for isomer 6-bromo-8-aminoquinoline) | [4] |
| Solubility | Moderate in ethanol and methanol (for isomer 6-bromoisoquinolin-5-amine) | |
| Storage | Store at room temperature or 2-8 °C in a tightly sealed container. | [3] |
Spectroscopic Profile
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns would be influenced by the positions of the electron-donating amino group and the electron-withdrawing bromo group.
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¹³C NMR: The spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the bromine and amino groups would show characteristic shifts.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. The N-H stretching of the primary amine group would appear as a medium-intensity, somewhat broad band in the 3200-3600 cm⁻¹ region.[5] Additional bands would correspond to C-H stretching of the aromatic ring, C=C and C=N stretching of the quinoline system, and C-Br stretching.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.
Experimental Protocols
Proposed Synthesis of 6-Bromoquinolin-5-amine
A robust synthesis can be achieved via a two-step process starting from 6-bromoquinoline. The first step is a regioselective nitration to introduce a nitro group at the 5-position, followed by a reduction of the nitro group to the desired amine.
Caption: Workflow for the synthesis of 6-Bromoquinolin-5-amine.
Step 1: Synthesis of 6-Bromo-5-nitroquinoline (based on[6])
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Dissolution: Dissolve 6-bromoquinoline in concentrated sulfuric acid in a round-bottom flask.
-
Cooling: Cool the solution to -5 °C using a salt-ice bath with continuous stirring.
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Nitrating Mixture Preparation: In a separate flask, carefully mix concentrated sulfuric acid and concentrated nitric acid. Cool this mixture to -5 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred 6-bromoquinoline solution over one hour, maintaining the temperature below 0 °C.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Extraction: After the ice melts, extract the aqueous mixture with dichloromethane.
-
Washing & Drying: Combine the organic layers, wash with a 10% sodium carbonate solution, and dry over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield crude 6-bromo-5-nitroquinoline.
Step 2: Reduction to 6-Bromoquinolin-5-amine (based on[4])
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Reaction Setup: To a solution of 6-bromo-5-nitroquinoline in a solvent mixture of ethanol, acetic acid, and water, add iron powder.
-
Heating: Heat the reaction mixture to reflux for approximately 3 hours.
-
Work-up: After cooling to room temperature, neutralize the mixture with a 2.5 N sodium hydroxide solution.
-
Filtration: Filter the mixture through Celite to remove iron residues, washing the filter cake with ethyl acetate.
-
Extraction: Extract the filtrate with ethyl acetate.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure 6-bromoquinolin-5-amine.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC) (adapted from[7])
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Column: C18 column.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (with trifluoroacetic acid) and water (with trifluoroacetic acid).
-
Detector: UV detector set at a wavelength of 240 nm.
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Sample Preparation: Dissolve a known quantity of 6-Bromoquinolin-5-amine in a suitable solvent (e.g., acetonitrile) to prepare a stock solution and dilute as necessary.
-
Injection: Inject the sample into the HPLC system and record the chromatogram to determine purity and retention time.
Biological Activity and Drug Development Applications
While direct biological studies on 6-Bromoquinolin-5-amine are limited, the quinoline scaffold is a well-established pharmacophore. Derivatives of closely related compounds have shown significant potential in drug discovery.
-
Anticancer Potential: Derivatives of 6-bromoisoquinolin-5-amine have demonstrated activity as topoisomerase II inhibitors, a key target in cancer therapy. Furthermore, the 6-bromoquinoline core structure is utilized in the synthesis of anticancer drug enhancers and receptor tyrosine kinase inhibitors.[7]
-
Medicinal Chemistry Scaffold: 6-Bromoquinolin-5-amine serves as an excellent starting point for generating libraries of novel compounds. The bromine at the 6-position is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, and amino groups. The amine at the 5-position can be acylated, alkylated, or used in condensation reactions to further expand molecular diversity.
Caption: Conceptual workflow for drug discovery using 6-Bromoquinolin-5-amine.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 6-Bromoquinolin-5-amine. Based on safety data for related bromo- and amino-quinolines, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin, eyes, and clothing.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[8]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with plenty of soap and water.[9] If inhaled, move to fresh air.[9] Seek medical attention if symptoms persist.
6-Bromoquinolin-5-amine is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its dual functionality—a reactive bromine atom and a versatile amino group—provides chemists with multiple avenues for derivatization. While direct biological data is sparse, the known activities of related quinoline compounds suggest that novel derivatives of 6-Bromoquinolin-5-amine could be promising candidates for the development of new therapeutic agents, particularly in oncology. The experimental protocols outlined in this guide offer a reliable pathway for its synthesis and analysis, facilitating further research into its properties and applications.
References
- 1. 6-Bromoquinolin-5-amine | CAS 50358-39-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 6-Bromoquinolin-2-amine | C9H7BrN2 | CID 11183666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. 6-bromoquinolin-8-amine synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. 6-Bromoquinoline: Synthesis, Detection Method and application_Chemicalbook [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
